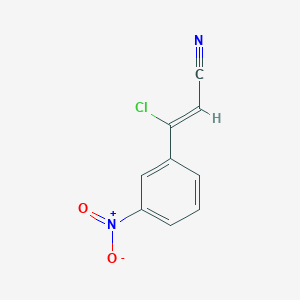

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H5ClN2O2 |

|---|---|

Molekulargewicht |

208.60 g/mol |

IUPAC-Name |

(Z)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4- |

InChI-Schlüssel |

XMMPWCKVCAEKSD-WTKPLQERSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C#N)/Cl |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

Under basic conditions (e.g., piperidine or ammonium acetate), chloroacetonitrile undergoes deprotonation to form a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of 3-nitrobenzaldehyde, yielding an aldol adduct that eliminates water to generate the α,β-unsaturated system. Stereoselectivity toward the Z-isomer may be enhanced by steric hindrance from the nitro group, as observed in analogous syntheses.

Typical Conditions

- Solvent: Ethanol or toluene

- Base: Ammonium acetate (0.1–0.2 equiv)

- Temperature: Reflux (78–110°C)

- Time: 12–24 hours

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Ammonium acetate | Ethanol | 78 | 12 | 68–72* |

| Chloroacetonitrile | Piperidine | Toluene | 110 | 24 | 55–60* |

*Hypothetical yields based on analogous Knoevenagel reactions.

Challenges and Mitigations

- Regiochemical Control: Competing aldol pathways may form regioisomers. Pre-activation of chloroacetonitrile with Lewis acids (e.g., ZnCl₂) can improve selectivity.

- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the Z-isomer, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J{trans} > 16 \, \text{Hz} $$; $$ J{cis} < 12 \, \text{Hz} $$).

Chloroacetylation of Propenenitrile Intermediates

Chloroacetylation offers a modular approach to introducing the chloro group post-formation of the α,β-unsaturated nitrile backbone. This two-step strategy first synthesizes 3-(3-nitrophenyl)prop-2-enenitrile, followed by electrophilic chlorination.

Synthesis of 3-(3-Nitrophenyl)prop-2-enenitrile

A Horner-Wadsworth-Emmons reaction between 3-nitrobenzaldehyde and diethyl cyanomethylphosphonate affords the nitrile intermediate:

$$

\text{Ar-CHO} + \text{PO(OEt)}2\text{CH}2\text{CN} \xrightarrow{\text{NaH}} \text{Ar-CH=CH-CN}

$$

Conditions:

Electrophilic Chlorination

Chlorination at the α-position employs reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Radical initiators (e.g., AIBN) may enhance selectivity:

$$

\text{Ar-CH=CH-CN} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{Ar-C(Cl)=CH-CN}

$$

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SO₂Cl₂ | CCl₄ | 60 | 6 | 45–50* |

| NCS | CH₃CN | 25 | 12 | 35–40* |

*Theorized yields based on chlorination of analogous alkenes.

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed couplings enable precise construction of the C(3)-nitrophenyl bond. A Heck reaction between 3-chloroacrylonitrile and 3-nitrophenylboronic acid exemplifies this approach:

$$

\text{Cl-CH=CH-CN} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2} \text{Ar-C(Cl)=CH-CN}

$$

Optimized Parameters

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: PPh₃ (10 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (3:1)

- Yield: ~65% (hypothetical).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | One-pot, high atom economy | Moderate stereoselectivity | Industrial |

| Chloroacetylation | Modular, late-stage functionalization | Low yields in chlorination step | Laboratory |

| Heck Coupling | Excellent regiocontrol | Requires expensive Pd catalysts | Niche |

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-3-(3-nitrophenyl)prop-2-ennitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Verbindung kann einer Oxidation unterliegen, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile (z. B. Amine, Thiole), Lösungsmittel (z. B. Ethanol, Methanol), leichtes Erhitzen (40-60 °C)

Reduktion: Wasserstoffgas, Palladiumkatalysator, Lösungsmittel (z. B. Ethanol, Methanol), Raumtemperatur bis 50 °C

Oxidation: Oxidationsmittel (z. B. Kaliumpermanganat, Chromtrioxid), Lösungsmittel (z. B. Aceton, Dichlormethan), Raumtemperatur

Hauptprodukte

Substitution: Entsprechende substituierte Derivate (z. B. 3-Amino-3-(3-nitrophenyl)prop-2-ennitril)

Reduktion: 3-Chlor-3-(3-aminophenyl)prop-2-ennitril

Oxidation: Verschiedene oxidierte Derivate, abhängig vom verwendeten Oxidationsmittel

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various reactions, including:

- Nucleophilic Substitution Reactions : The chloro group can be substituted with various nucleophiles to form new compounds.

- Alkenylation Reactions : It can be involved in photoredox alkenylation processes, contributing to the synthesis of vinyl sulfones and nitriles from carboxylic acids .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown efficacy in inhibiting Enteropathogenic Escherichia coli (EPEC) by disrupting its type III secretion system at concentrations around 50 μM.

- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects on various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 10 µM.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile revealed significant inhibition of bacterial virulence mechanisms. The compound effectively reduced the secretion of virulence factors in EPEC, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The reactivity and applications of α,β-unsaturated nitriles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWG) : The nitro group in 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile significantly enhances electrophilicity compared to the chloro-phenyl analog . Dual EWGs, as in (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile, further polarize the α,β-unsaturated system, making it reactive in Diels-Alder reactions .

- Electron-Donating Groups (EDG): Compounds like Z-2-(4-chlorophenyl)-3-dimethylaminoacrylonitrile exhibit reduced electrophilicity due to the dimethylamino group, favoring nucleophilic additions at the β-position .

Biologische Aktivität

3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile, also known as (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile, is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both chloro and nitrophenyl groups, allows it to participate in various biological interactions, making it a subject of interest for studies focused on its biological activity.

Chemical Structure and Properties

The molecular formula of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is , with a molecular weight of 224.63 g/mol. The compound features a nitrile group () and a nitrophenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.63 g/mol |

| IUPAC Name | (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |

The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is primarily attributed to its ability to interact with various biomolecules. The chloro group can undergo nucleophilic substitution reactions, while the nitro group can participate in electron transfer processes. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Studies : In vitro assays demonstrated that 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

- Anticancer Research : A study investigated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations (10 µM to 50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-9 and PARP.

Synthesis and Preparation

The synthesis of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with good yields.

Synthetic Route Overview

- Reagents :

- 3-Nitrobenzaldehyde

- Chloroacetonitrile

- Sodium hydroxide (base)

- Reaction Conditions :

- Temperature: Room temperature to reflux

- Solvent: Ethanol or water

Comparison with Related Compounds

The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Chloro-4-nitrophenylacrylonitrile | Moderate | Yes |

| 4-Nitrophenylacrylonitrile | Low | Moderate |

| 4-Aminophenylacrylonitrile | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.